4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of hydroxyl groups at positions 4 and 5, a methoxycarbonyl group at position 6, and a carboxylic acid group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid typically involves the condensation of appropriately substituted malonic acid diesters with guanidine hydrochloride in anhydrous methanol under slightly basic conditions, such as using sodium methoxide . This reaction yields the 5-substituted 4,6-dihydroxy-2-aminopyrimidine intermediate, which can be further functionalized to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.
Substitution: Reagents like thionyl chloride or phosphorus oxychloride can be used to substitute the hydroxyl groups.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its role in modulating various biological pathways.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in metabolic processes. The hydroxyl and carboxylic acid groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
4,6-Dihydroxy-2-aminopyrimidine: A precursor in the synthesis of 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid.
4,5-Dihydroxy-2-methylpyrimidine: Similar structure but with a methyl group instead of a methoxycarbonyl group.
6-Hydroxy-2,4-dimethylpyrimidine: Similar structure but with methyl groups at positions 2 and 4.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxycarbonyl groups, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
5-hydroxy-4-methoxycarbonyl-6-oxo-1H-pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6/c1-15-7(14)2-3(10)5(11)9-4(8-2)6(12)13/h10H,1H3,(H,12,13)(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGOJNFHYLXMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=N1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.